molecular formula C33H21Cl2NO2 B11699053 (3E)-1-(biphenyl-4-yl)-3-{[5-(3,4-dichlorophenyl)furan-2-yl]methylidene}-5-phenyl-1,3-dihydro-2H-pyrrol-2-one

(3E)-1-(biphenyl-4-yl)-3-{[5-(3,4-dichlorophenyl)furan-2-yl]methylidene}-5-phenyl-1,3-dihydro-2H-pyrrol-2-one

Cat. No.: B11699053
M. Wt: 534.4 g/mol
InChI Key: OMRSEPHZFDTOBL-LGUFXXKBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3E)-1-{[1,1’-BIPHENYL]-4-YL}-3-{[5-(3,4-DICHLOROPHENYL)FURAN-2-YL]METHYLIDENE}-5-PHENYL-2,3-DIHYDRO-1H-PYRROL-2-ONE is a complex organic compound characterized by its unique structure, which includes a biphenyl group, a furan ring, and a dihydropyrrolone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3E)-1-{[1,1’-BIPHENYL]-4-YL}-3-{[5-(3,4-DICHLOROPHENYL)FURAN-2-YL]METHYLIDENE}-5-PHENYL-2,3-DIHYDRO-1H-PYRROL-2-ONE typically involves multi-step organic reactions. The process begins with the preparation of the biphenyl and furan intermediates, followed by their coupling under specific conditions to form the final product. Key steps include:

    Formation of Biphenyl Intermediate: This can be achieved through Suzuki coupling reactions.

    Formation of Furan Intermediate: This involves the use of furan derivatives and appropriate reagents.

    Coupling Reaction: The final step involves the condensation of the biphenyl and furan intermediates under controlled conditions to yield the target compound.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the carbonyl group in the dihydropyrrolone moiety, potentially yielding alcohol derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under various conditions.

Major Products:

    Oxidized Derivatives: Products with additional oxygen-containing functional groups.

    Reduced Derivatives: Alcohols and other reduced forms of the original compound.

    Substituted Derivatives: Compounds with new functional groups replacing hydrogen atoms on the biphenyl or furan rings.

Chemistry:

    Catalysis: The compound can serve as a ligand in catalytic reactions, enhancing the efficiency of various chemical processes.

    Materials Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

Biology and Medicine:

    Drug Development: The compound’s structural features suggest potential as a pharmacophore in the design of new therapeutic agents.

    Biological Studies: It can be used as a probe to study biological pathways and interactions.

Industry:

    Polymer Science: The compound can be incorporated into polymers to modify their properties.

    Electronics: Its electronic properties make it suitable for use in organic electronic devices.

Mechanism of Action

The mechanism by which (3E)-1-{[1,1’-BIPHENYL]-4-YL}-3-{[5-(3,4-DICHLOROPHENYL)FURAN-2-YL]METHYLIDENE}-5-PHENYL-2,3-DIHYDRO-1H-PYRROL-2-ONE exerts its effects depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition of enzyme activity or alteration of receptor signaling.

Comparison with Similar Compounds

    Dichloroaniline Derivatives: These compounds share the dichlorophenyl group but differ in their overall structure and properties.

    Biphenyl Compounds: Compounds with biphenyl groups but different substituents and functional groups.

Uniqueness:

    Structural Complexity: The combination of biphenyl, furan, and dihydropyrrolone moieties in a single molecule is unique.

Properties

Molecular Formula

C33H21Cl2NO2

Molecular Weight

534.4 g/mol

IUPAC Name

(3E)-3-[[5-(3,4-dichlorophenyl)furan-2-yl]methylidene]-5-phenyl-1-(4-phenylphenyl)pyrrol-2-one

InChI

InChI=1S/C33H21Cl2NO2/c34-29-17-13-25(20-30(29)35)32-18-16-28(38-32)19-26-21-31(24-9-5-2-6-10-24)36(33(26)37)27-14-11-23(12-15-27)22-7-3-1-4-8-22/h1-21H/b26-19+

InChI Key

OMRSEPHZFDTOBL-LGUFXXKBSA-N

Isomeric SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)N3C(=C/C(=C\C4=CC=C(O4)C5=CC(=C(C=C5)Cl)Cl)/C3=O)C6=CC=CC=C6

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)N3C(=CC(=CC4=CC=C(O4)C5=CC(=C(C=C5)Cl)Cl)C3=O)C6=CC=CC=C6

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.